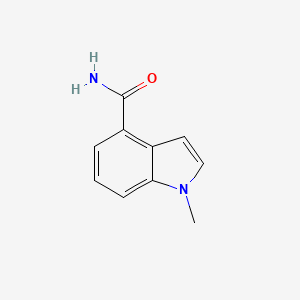

1-甲基-1H-吲哚-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Methyl-1H-indole-4-carboxamide” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The molecular formula of “1-Methyl-1H-indole-4-carboxamide” is C10H10N2O .

Synthesis Analysis

The synthesis of “1-Methyl-1H-indole-4-carboxamide” and its derivatives can be achieved through standard synthetic procedures with high overall yields . The compounds are easily accessible and have been the focus of many researchers in the study of pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indole-4-carboxamide” is essentially planar . It consists of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group . The molecular weight of the compound is 174.20 g/mol .

科学研究应用

结构分析和性质

- 晶体结构分析: 已确定了N-甲基-1H-吲哚-2-甲酰胺的晶体结构,这是一种密切相关的化合物,为其分子结构和氢键相互作用提供了见解 (Manríquez et al., 2009)。

化学反应和合成

- 环化和迁移反应: 对1-甲基吲哚-3-甲酰胺进行了研究,类似于1-甲基-1H-吲哚-4-甲酰胺,发现其与丙炔醇的反应,揭示了[4 + 3]-环化和意外的羧酸酰胺迁移的见解 (Selvaraj et al., 2019)。

生物应用

- 抗结核药物: 结构类似于1-甲基-1H-吲哚-4-甲酰胺的吲哚-2-甲酰胺已显示出作为抗结核药物的潜力。对其进行改良已提高其对结核分枝杆菌的功效 (Kondreddi et al., 2013)。

- 受体的变构调节: 对吲哚-2-甲酰胺的研究揭示了其作为受体的变构调节剂的作用,例如大麻素1型受体(CB1),突出了其化学官能团的重要性 (Khurana et al., 2014)。

传感和检测应用

- 金属离子的选择性传感: 对一种香豆素-吲哚二元化合物的研究,结构类似于1-甲基-1H-吲哚-4-甲酰胺,揭示了其通过荧光响应选择性地传感Li+离子的潜力,展示了该化合物在金属离子检测中的实用性 (Kumari et al., 2016)。

未来方向

Indole derivatives, including “1-Methyl-1H-indole-4-carboxamide”, are promising molecules with various biological activities, including anti-inflammatory, anti-parasitic, cytotoxic, antiviral, serotonin modulating, and antagonistic functions . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

作用机制

Target of Action

The primary targets of 1-methylindole-4-carboxamide are a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows it to form hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

1-Methylindole-4-carboxamide interacts with its targets through the formation of hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins, altering their function .

Biochemical Pathways

It is known that indole derivatives can have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Result of Action

The molecular and cellular effects of 1-methylindole-4-carboxamide’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can alter cellular processes and potentially treat various diseases .

Action Environment

The action, efficacy, and stability of 1-methylindole-4-carboxamide can be influenced by various environmental factors. For instance, the presence of a methyl group at certain positions on the indole ring can inhibit its degradation

生化分析

Biochemical Properties

The presence of the carboxamide moiety in indole derivatives like 1-Methylindole-4-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction of 1-Methylindole-4-carboxamide with enzymes and proteins is crucial in biochemical reactions.

Cellular Effects

Indole derivatives, including 1-Methylindole-4-carboxamide, have shown to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 1-Methylindole-4-carboxamide at the molecular level involves its binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1-methylindole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSHQYJXHVKLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2443275.png)

![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate](/img/structure/B2443282.png)

![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)

![Ethyl 2-{2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2443285.png)

![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)